5-(3-Bromo-5-methylphenyl)thiazol-2-amine
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Overview
Description
5-(3-Bromo-5-methylphenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 5-(3-Bromo-5-methylphenyl)thiazol-2-amine typically involves the reaction of 3-bromo-5-methylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired thiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5-(3-Bromo-5-methylphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Biology: The compound has shown promise in biological studies, particularly in the development of antimicrobial and anticancer agents.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-5-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-(3-Bromo-5-methylphenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:
5-(3-Bromo-2-methylphenyl)thiazol-2-amine: Similar in structure but with a different substitution pattern on the phenyl ring.
4-(5-Bromo-2-methoxyphenyl)thiazol-2-amine: Contains a methoxy group instead of a methyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H9BrN2S |
---|---|
Molecular Weight |
269.16 g/mol |
IUPAC Name |
5-(3-bromo-5-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2S/c1-6-2-7(4-8(11)3-6)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
MYHVPESHPHQXLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C2=CN=C(S2)N |
Origin of Product |
United States |
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